molecular formula C12H14FNO6 B13263866 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid

Cat. No.: B13263866
M. Wt: 287.24 g/mol
InChI Key: FITWZTWSSQTNLW-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a fluorine atom, and a methoxy group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the deprotection of the benzyloxycarbonyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by forming strong hydrogen bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
  • 2-({[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid)

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is unique due to the presence of the fluorine atom and the methoxy group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H14FNO6

Molecular Weight

287.24 g/mol

IUPAC Name

2-fluoro-3-methoxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid

InChI

InChI=1S/C12H14FNO6/c1-18-8-12(13,10(15)16)20-14-11(17)19-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,17)(H,15,16)

InChI Key

FITWZTWSSQTNLW-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)(ONC(=O)OCC1=CC=CC=C1)F

Origin of Product

United States

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